molecular formula C10H22O B034321 2,2-Dimethyl-3-octanol CAS No. 19841-72-6

2,2-Dimethyl-3-octanol

Cat. No.: B034321
CAS No.: 19841-72-6
M. Wt: 158.28 g/mol
InChI Key: AZIWNYAWODSERA-UHFFFAOYSA-N
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Description

    Peimine: ) is a major biologically active component found in the plant species . It belongs to the family and has been traditionally used in Chinese medicine.

  • This compound has drawn attention due to its anti-inflammatory effects and potential therapeutic applications.
  • Preparation Methods

      Synthetic Routes: Peimine can be isolated from the bulbs of Fritillaria plants. synthetic routes are also available for its production.

      Industrial Production: The industrial production methods for Peimine involve extraction from Fritillaria bulbs or chemical synthesis. Specific details on large-scale production are not widely documented.

  • Chemical Reactions Analysis

      Reactivity: Peimine undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed during these reactions would depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Peimine’s unique structure makes it an interesting target for synthetic chemists studying alkaloids and natural products.

      Biology: Researchers explore its effects on cellular processes, including inflammation and pain modulation.

      Medicine: Peimine’s anti-inflammatory properties have implications for drug development.

      Industry: Its potential as a natural remedy or pharmaceutical ingredient is being investigated.

  • Mechanism of Action

  • Comparison with Similar Compounds

      Uniqueness: Peimine’s distinct structure sets it apart from other compounds.

      Similar Compounds: While Peimine is unique, related compounds include (another alkaloid from Fritillaria) and other natural products with anti-inflammatory properties.

    Properties

    IUPAC Name

    2,2-dimethyloctan-3-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H22O/c1-5-6-7-8-9(11)10(2,3)4/h9,11H,5-8H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AZIWNYAWODSERA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCC(C(C)(C)C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H22O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    158.28 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    19841-72-6
    Record name 3-Octanol, 2,2-dimethyl-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841726
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 3-Octanol,2-dimethyl-
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97551
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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